3,5,5-Trimethylhexan-1-ol
Overview
Description
3,5,5-Trimethylhexan-1-ol is a nine-carbon primary alcohol with the molecular formula C9H20O. It is a clear liquid with a herbaceous, plant-like odor and is commonly used as a fragrance in toiletries and household cleaning products .
Mechanism of Action
Target of Action
3,5,5-Trimethylhexan-1-ol, also known as 3,5,5-Trimethyl-1-hexanol, is primarily used as a fragrance ingredient in many toiletries and household cleaning products . The primary targets of this compound are the olfactory receptors in the nose that detect smell. When this compound is present in a product, it interacts with these receptors to produce a specific scent.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the perception of smell. The compound is part of the mixture isononanol along with isononyl alcohol . When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain where it is interpreted as a specific smell.
Result of Action
The primary result of the action of this compound is the perception of a specific scent. When used in toiletries and household cleaning products, it contributes to the overall fragrance of the product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other fragrances or chemicals can affect how the compound is perceived. Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and light exposure .
Biochemical Analysis
Biochemical Properties
It is known to be a member of the fragrance structural group branched chain saturated alcohols
Cellular Effects
It is known to be used as a fragrance ingredient in many products
Molecular Mechanism
It is known to be a primary alcohol, which suggests it may participate in reactions involving the hydroxyl group
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a boiling point of 194.0 °C
Dosage Effects in Animal Models
It is known that significantly increased liver and kidney weights were seen in rats receiving oral doses of 60 mg 3,5,5-Trimethylhexan-1-ol/kg bw/d for approximately 40 days . The No Observed Adverse Effect Level (NOAEL) was 12 mg/kg bw/day for males and females .
Transport and Distribution
It is soluble in alcohol, acetone, and ester, suggesting it may be transported and distributed via these solvents .
Preparation Methods
3,5,5-Trimethylhexan-1-ol is typically prepared through the oxo process, which involves the hydroformylation of diisobutene to produce the corresponding aldehyde, followed by hydrogenation to yield the alcohol . The reaction conditions for the oxo process include the use of a catalyst, such as rhodium or nickel, and the presence of hydrogen gas . This method is also employed in industrial production, where the compound is produced in significant quantities for use in various applications .
Chemical Reactions Analysis
3,5,5-Trimethylhexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of the corresponding carboxylic acid.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5,5-Trimethylhexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research has explored its potential use in drug formulations and delivery systems.
Comparison with Similar Compounds
3,5,5-Trimethylhexan-1-ol is similar to other branched-chain alcohols, such as isononyl alcohol and 3,5,5-trimethylhexyl alcohol . it is unique in its specific structure and odor profile, which makes it particularly valuable as a fragrance ingredient. Other similar compounds include:
Isononyl alcohol: A mixture of isomers, including this compound, used in plasticizers and surfactants.
3,5,5-Trimethylhexyl alcohol: Another isomer with similar properties but different applications in the chemical industry
Properties
IUPAC Name |
3,5,5-trimethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODRLKRKPXBDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029661 | |
Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour | |
Record name | 1-Hexanol, 3,5,5-trimethyl- | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |
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Boiling Point |
193-202 °C | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Flash Point |
93 °C o.c. | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Solubility |
Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
Relative density (water = 1): 0.83, 0.835 (20°/20°) | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 5.0 | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Vapor Pressure |
0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |
Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-TRIMETHYLHEXANOL | |
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CAS No. |
3452-97-9 | |
Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 1-Hexanol, 3,5,5-trimethyl- | |
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Record name | 3,5,5-Trimethyl-1-hexanol | |
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Record name | 3,5,5-trimethylhexan-1-ol | |
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Record name | 3,5,5-TRIMETHYL-1-HEXANOL | |
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Record name | 3,5,5-TRIMETHYLHEXANOL | |
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Melting Point |
-70 °C | |
Record name | 3,5,5-TRIMETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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